molecular formula C23H23Cl2NO5 B11994647 Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11994647
M. Wt: 464.3 g/mol
InChI Key: OCGMRTFFXWGPHI-UHFFFAOYSA-N
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Description

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a furan ring, a dichlorophenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is reacted with a dichlorophenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the dihydropyridine core: This can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Felodipine: A dihydropyridine calcium channel blocker with a similar structure and function.

Uniqueness

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the furan ring and the dichlorophenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives.

Biological Activity

Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHPD) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of DHPD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DHPD is characterized by its unique structure which includes:

  • A dihydropyridine core
  • A furan ring
  • A dichlorophenyl substituent

The molecular formula for DHPD is C23H23Cl2NO5C_{23}H_{23}Cl_2NO_5, and it has a molecular weight of approximately 444.34 g/mol. Its structural complexity contributes to its varied biological activities.

The biological activity of DHPD can be attributed to several mechanisms:

  • Calcium Channel Modulation : Like many dihydropyridines, DHPD may act as a calcium channel blocker, which is significant in cardiovascular pharmacology.
  • Antioxidant Activity : The presence of furan and phenyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Enzyme Inhibition : DHPD has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that DHPD exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have shown that DHPD can reduce the production of pro-inflammatory cytokines. This activity was confirmed through assays measuring cytokine levels in treated cell cultures.

Anticancer Properties

Recent investigations into the anticancer potential of DHPD have yielded promising results. In vitro tests on cancer cell lines (e.g., HCT116 human colon cancer cells) revealed that DHPD induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial effect of DHPD against selected bacterial strains.
    • Method : Disk diffusion method was employed to assess the inhibition zones.
    • Results : DHPD showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
  • Study on Anti-inflammatory Activity :
    • Objective : To investigate the anti-inflammatory effects of DHPD in an LPS-induced inflammation model.
    • Method : ELISA assays were conducted to measure cytokine levels.
    • Results : Treatment with DHPD significantly decreased levels of TNF-α and IL-6 compared to controls, indicating potent anti-inflammatory activity.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects of DHPD on cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of DHPD.
    • Results : A dose-dependent decrease in viability was observed, with IC50 values around 25 µM for HCT116 cells.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntimicrobialDisk diffusionEffective against S. aureus and E. coli (MIC 32-128 µg/mL)
Anti-inflammatoryELISAReduced TNF-α and IL-6 levels significantly
AnticancerMTT assayDose-dependent cytotoxicity in HCT116 cells (IC50 ~25 µM)

Properties

Molecular Formula

C23H23Cl2NO5

Molecular Weight

464.3 g/mol

IUPAC Name

diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H23Cl2NO5/c1-5-29-22(27)18-12(3)26-13(4)19(23(28)30-6-2)20(18)17-11-10-16(31-17)14-8-7-9-15(24)21(14)25/h7-11,20,26H,5-6H2,1-4H3

InChI Key

OCGMRTFFXWGPHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OCC)C)C

Origin of Product

United States

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